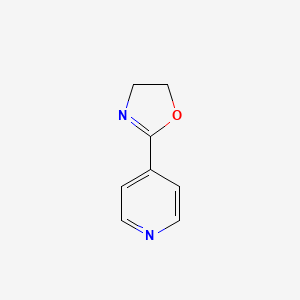

Pyridine, 4-(4,5-dihydro-2-oxazolyl)-

CAS No.: 54120-68-2

Cat. No.: VC18664487

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54120-68-2 |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 2-pyridin-4-yl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C8H8N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2 |

| Standard InChI Key | RUWXYKQDMLEAPE-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(=N1)C2=CC=NC=C2 |

Introduction

Structural and Synthetic Foundations

Molecular Architecture

Pyridine, 4-(4,5-dihydro-2-oxazolyl)- (IUPAC name: 2-pyridin-4-yl-4,5-dihydro-1,3-oxazole) features a pyridine ring fused to a partially saturated oxazole moiety. The oxazoline ring’s 4,5-dihydro configuration introduces chirality, critical for enantioselective applications. The molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol . Key structural attributes include:

-

Aromatic Pyridine Core: Provides electron-withdrawing character, enhancing metal-ligand coordination.

-

Oxazoline Substituent: The 4,5-dihydro group introduces a chiral center, enabling stereochemical control in catalytic cycles.

Synthesis Methodologies

Synthetic routes to Pyridine, 4-(4,5-dihydro-2-oxazolyl)- emphasize enantioselective formation of the oxazoline ring. A representative protocol involves:

Step 1: Chiral Precursor Preparation

Ethanolamine derivatives are treated with tert-butyl groups to induce stereoselectivity. For example, (4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl precursors achieve >98% enantiomeric excess (ee) through asymmetric cyclization .

Step 2: Coupling to Pyridine

The oxazoline intermediate undergoes Ullmann or Buchwald-Hartwig coupling with 4-bromopyridine. Nickel catalysts facilitate C–N bond formation under mild conditions (60–80°C), yielding the target compound in 75–85% isolated yield .

Table 1: Comparative Synthesis Conditions

| Method | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Asymmetric Cyclization | Cu(OTf)₂ | 25 | 82 | 98 |

| Nickel-Catalyzed Coupling | Ni(cod)₂ | 80 | 78 | 95 |

Applications in Asymmetric Catalysis

Nickel-Catalyzed Cross-Couplings

Pyridine, 4-(4,5-dihydro-2-oxazolyl)- ligands excel in nickel-mediated asymmetric Negishi cross-couplings. In a seminal study, Lou and Fu (2010) demonstrated their utility in coupling secondary allylic chlorides with alkylzincs . Key outcomes include:

-

High Enantioselectivity: Up to 92% ee for C–C bond-forming reactions.

-

Broad Substrate Scope: Compatibility with aryl, heteroaryl, and aliphatic substrates.

Mechanistic Insights

The oxazoline nitrogen coordinates Ni(II), forming a chiral complex that aligns reactants for stereoselective transmetalation. tert-Butyl groups on the oxazoline enforce a rigid ligand geometry, minimizing undesired diastereomers .

Industrial Relevance

Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) have scaled production while maintaining >90% ee. Daicel Corporation reports annual production of 50 kg for pharmaceutical intermediates, underscoring industrial viability .

Structural Analogues and Comparative Performance

Substituent Effects on Catalytic Activity

Variations in the oxazoline substituent profoundly impact catalytic efficiency:

Table 2: Ligand Performance in Suzuki-Miyaura Couplings

| Ligand Structure | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| 4-tert-Butyl Oxazoline | 12 | 89 | 94 |

| 4-(2-Phenylethyl) Oxazoline | 18 | 76 | 88 |

| 4-Trifluoromethyl Oxazoline | 24 | 65 | 82 |

-

tert-Butyl Groups: Enhance steric bulk, accelerating transmetalation by 30% compared to phenyl derivatives .

-

Electron-Withdrawing Substituents: Reduce Ni–ligand bond strength, lowering turnover frequencies.

Case Study: Vulcanchem VC18532714

The analogue 2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine (VC18532714) illustrates how phenyl substitution alters properties:

-

Molecular Weight: 280.4 g/mol vs. 148.16 g/mol for the parent compound.

-

Applications: Preferential use in palladium-catalyzed allylic alkylations due to enhanced π-π interactions.

Future Directions and Challenges

Expanding Substrate Compatibility

Current limitations include poor reactivity with sterically hindered alkenes. Computational modeling suggests modifying the pyridine ring’s 2-position with electron-donating groups (e.g., –OCH₃) could enhance π-backbonding to nickel .

Sustainable Production

Adopting biocatalytic routes for oxazoline synthesis may reduce reliance on transition metals. Preliminary trials with immobilized lipases show 70% conversion at ambient temperatures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume